molecular formula C14H12ClNO3 B5728267 N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide

N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide

Cat. No. B5728267
M. Wt: 277.70 g/mol
InChI Key: NZDWQFAXUSAUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action for N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide involves its interaction with the GABA receptor. Specifically, it acts as a positive allosteric modulator, meaning that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to the observed effects on anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide include its modulation of the GABA receptor, leading to increased inhibition of neuronal activity. This results in a range of effects on the body, including reduced anxiety, improved sleep, and muscle relaxation. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide in lab experiments include its specific modulation of the GABA receptor, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to have potential therapeutic applications, making it a promising candidate for drug development. However, the limitations of using this compound include its potential toxicity and limited availability, which may restrict its use in certain experiments.

Future Directions

For the study of N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide include further investigation of its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the GABA receptor. Finally, the development of new synthetic methods for this compound may increase its availability and facilitate further research.

Synthesis Methods

The synthesis method for N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide involves the reaction of 5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as triethylamine. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have modulatory effects on the GABA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Additionally, this compound has been studied for its potential as a treatment for epilepsy and other neurological disorders.

properties

IUPAC Name

N-[5-chloro-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-7(17)16-12-10-6-9(15)4-5-11(10)19-14(12)13(18)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWQFAXUSAUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.